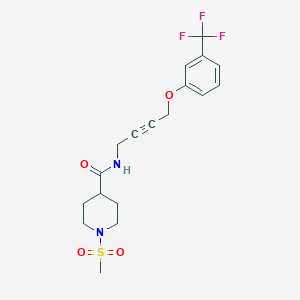

1-(methylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-4-carboxamide

Description

This compound is a piperidine-4-carboxamide derivative featuring a methylsulfonyl group at the 1-position and a but-2-yn-1-yl chain substituted with a 3-(trifluoromethyl)phenoxy moiety. Its structural complexity arises from the combination of electron-withdrawing groups (methylsulfonyl, trifluoromethyl) and an alkyne linker, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

1-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2O4S/c1-28(25,26)23-10-7-14(8-11-23)17(24)22-9-2-3-12-27-16-6-4-5-15(13-16)18(19,20)21/h4-6,13-14H,7-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJMLDVNZKIKEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(methylsulfonyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-4-carboxamide is a synthetic molecule with potential applications in pharmacology and agriculture, particularly as a herbicide. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is . Its structure features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethylphenoxy moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

1. Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives containing the methylsulfonyl group have shown effectiveness against various bacterial strains, suggesting that this functional group may enhance the compound's ability to penetrate microbial membranes or inhibit key metabolic pathways.

2. Herbicidal Activity

The compound has been linked to herbicidal properties, akin to those observed in its structural analogs. Studies have demonstrated that the trifluoromethyl group enhances herbicidal efficacy by increasing lipophilicity, allowing better absorption and translocation within plant systems. The compound's mechanism likely involves the inhibition of specific biosynthetic pathways in plants, leading to growth disruption.

3. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The presence of the piperidine ring is associated with enhanced cytotoxicity, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, compounds with similar piperidine structures have shown IC50 values in the low micromolar range against cancer cells, indicating potent activity.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes involved in both microbial and plant growth regulation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.

- Signal Transduction Interference : By interacting with specific receptors or signaling pathways, it may alter cellular responses leading to growth inhibition.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various thiazole derivatives for antimicrobial activity. The findings suggested that compounds with similar structural motifs exhibited significant inhibition against Gram-positive and Gram-negative bacteria . This supports the hypothesis that our compound could possess similar antimicrobial properties due to its structural similarities.

Study 2: Herbicidal Activity

Research on flufenacet, a related herbicide, demonstrated its effectiveness in controlling weed species through inhibition of lipid biosynthesis . Given that our compound shares structural elements with flufenacet, it is plausible that it operates via analogous pathways.

Study 3: Cytotoxicity Against Cancer Cells

A recent investigation into novel piperidine derivatives revealed potent cytotoxic effects against multiple cancer cell lines, with IC50 values indicating strong potential for therapeutic application . This aligns with preliminary findings regarding our compound's activity against cancer cells.

Data Summary

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Hypothetical Pharmacological and Physicochemical Differences

Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to the benzyl and biphenyl groups in analogs .

Target Binding : The alkyne linker may enforce a rigid conformation, enhancing selectivity for sterically constrained binding pockets compared to flexible alkyl chains in other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.